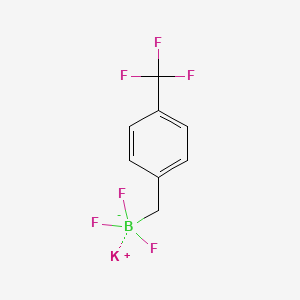

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-[[4-(trifluoromethyl)phenyl]methyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVARCLDDIUKYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Alkylation of Potassium Chloromethyltrifluoroborate

A foundational approach involves alkylation of potassium chloromethyltrifluoroborate with 4-(trifluoromethyl)benzylamine or derivatives. This method, adapted from protocols for analogous N-alkylated heteroarylborates , proceeds via nucleophilic substitution.

Procedure :

-

Reagents : Potassium chloromethyltrifluoroborate, 4-(trifluoromethyl)benzyl halide (Cl or Br), and a base (e.g., KHMDS).

-

Conditions : Anhydrous cyclopentyl methyl ether (CPME) at 80°C under argon .

-

Mechanism : The base deprotonates the benzylamine, enabling attack on the chloromethyltrifluoroborate.

-

Workup : Quenching with water, solvent removal, and recrystallization from acetone/Et<sub>2</sub>O yields the product.

Key Data :

Challenges : Prolonged reaction times (>24 h) in polar solvents like DMF led to side products . Optimizing solvent (CPME) and base (KHMDS) minimized decomposition.

Cross-Coupling with Aryl Halides

Suzuki-Miyaura cross-coupling represents a scalable route. This method leverages the reactivity of trifluoroborate salts with aryl halides, as demonstrated in trifluoro(heteroaryl)borate syntheses .

Procedure :

-

Reagents : 4-(Trifluoromethyl)benzyl bromide, potassium trifluoroborate, Pd catalyst (e.g., Pd(OAc)<sub>2</sub>), and ligand (e.g., SPhos).

-

Mechanism : Oxidative addition of the benzyl bromide to Pd(0), transmetalation with borate, and reductive elimination.

Optimization Insights :

-

Catalyst Loadings : 2 mol% Pd(OAc)<sub>2</sub> and 4 mol% SPhos achieved 89% yield in model reactions .

-

Solvent Effects : Mixed polar solvents (DMF/H<sub>2</sub>O) enhanced solubility of ionic intermediates .

Scalability : Continuous flow systems (as in ) improved reproducibility for gram-scale production, reducing reaction times to 2–4 h.

Direct Synthesis from 4-(Trifluoromethyl)benzyl Chloride

A patent-derived method for m-trifluoromethyl benzyl chloride adaptation offers a one-step pathway:

Procedure :

-

Reagents : 4-(Trifluoromethyl)benzyl chloride, potassium trifluoroborate, phase-transfer catalyst (e.g., cetyltrimethylammonium bromide).

-

Conditions : H<sub>2</sub>SO<sub>4</sub>/CHCl<sub>3</sub> at 50°C in a continuous flow reactor .

-

Workup : Phase separation, distillation under reduced pressure (5 mmHg, 60°C).

Performance Metrics :

Advantages :

-

Efficiency : 5–9 h reaction time vs. 24 h in batch processes .

-

Safety : Continuous flow reduces exposure to volatile intermediates.

Electrophilic Trifluoromethylation Strategies

Electrophilic agents like Umemoto reagents enable late-stage trifluoromethylation of benzylborates:

Procedure :

-

Reagents : Benzylborate precursor, Umemoto reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate).

-

Conditions : CH<sub>2</sub>Cl<sub>2</sub> at −78°C, followed by warming to RT .

-

Mechanism : Single-electron transfer (SET) generates a benzyl radical, which couples with the trifluoromethyl group.

Limitations :

-

Cost : Umemoto reagents are expensive, limiting industrial use.

Catalytic Borylation of 4-(Trifluoromethyl)styrene

A less explored route involves hydroboration of styrene derivatives:

Procedure :

-

Reagents : 4-(Trifluoromethyl)styrene, HBpin (pinacolborane), Rh catalyst (e.g., RhCl(PPh<sub>3</sub>)<sub>3</sub>).

-

Conversion : Subsequent treatment with KHF<sub>2</sub> yields the potassium trifluoroborate.

Data :

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reagent participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides to form biaryl or benzyl-substituted products. The trifluoromethyl group increases electrophilicity, accelerating transmetalation and oxidative addition steps.

Reaction Conditions and Yields

| Substrate | Catalyst System | Base | Yield (%) | By-Products |

|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(OAc)₂, dtbbpy ligand | K₂CO₃ | 93 | Biphenyl derivatives |

| Aryl bromides | NiCl₂·glyme, dtbbpy | KPF₆ | 47–95 | Homo-coupled arenes |

| β-Bromostyrene | Ni/tpy ligand | LiClO₄ | 83 | Vinylarenes |

Key Findings :

-

Ligand Dependency : The choice of ligand (e.g., dtbbpy vs. tpy) significantly impacts selectivity. For example, using tpy ligand with β-bromostyrene suppressed homo-coupling byproducts, achieving 83% yield .

-

Electrolyte Effects : NaBF₄ or TBAPF₄ electrolytes improved reaction efficiency by stabilizing intermediates .

-

Base Optimization : K₂CO₃ enhanced yields (up to 93%) by facilitating transmetalation .

Electrochemical C(sp²)–C(sp³) Cross-Coupling

Under nickel catalysis and electrochemical conditions, this reagent couples with aryl halides via a radical-mediated mechanism .

Mechanistic Insights

-

Anodic Oxidation : The trifluoroborate undergoes single-electron oxidation at the anode, generating a benzyl radical.

-

Ni Catalysis : A Ni⁰/Niᴵᴵ cycle facilitates oxidative addition of aryl halides and radical trapping.

-

Radical Coupling : Benzyl radicals combine with Niᴵᴵ intermediates, followed by reductive elimination to form C–C bonds.

Experimental Evidence :

-

TEMPO trapping confirmed radical intermediacy, isolating TEMPO–benzyl adducts in 86% yield .

-

Tafel analysis revealed a charge transfer rate constant () of cm/s for benzyltrifluoroborates, indicating rapid radical generation .

Heck-Type Couplings

The reagent engages in nickel-catalyzed Heck-like reactions with alkenyl halides, producing styrene derivatives .

Substrate Scope and Performance

| Alkenyl Halide | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| β-Bromostyrene | dtbbpy | 48 | 50 |

| Methyl 3-bromopropiolate | tpy | 67 | 90 |

Optimization :

-

Ligand Screening : tpy ligand improved selectivity for cross-coupled products (90%) over homo-coupled byproducts .

-

Current Control : Lower current intensities (3.0 mA) minimized side reactions .

Photoredox/Nickel Dual Catalysis

In visible-light-driven reactions, the reagent couples with aryl halides via a synergistic photoredox and nickel catalytic cycle .

Reaction Parameters

-

Catalyst System : [Ir(ppy)₃] (photoredox) + NiCl₂(dtbbpy)

-

Light Source : 455 nm LED

-

Yield Range : 63–92% for electron-rich and electron-deficient aryl halides.

Advantages :

-

Mild conditions (room temperature, no external oxidant).

Functional Group Compatibility

The trifluoromethyl group and borate moiety exhibit broad compatibility with:

-

Electron-Withdrawing Groups : Nitriles, esters (e.g., methyl 4-benzylbenzoate, 93% yield) .

-

Steric Hindrance : Ortho-substituted substrates (e.g., 2-methylbenzyltrifluoroborate, 77% yield) .

Comparative Reactivity

A comparison with related organoboron reagents highlights its superior performance:

| Reagent | Reaction Rate (, cm/s) | Yield in Suzuki-Miyaura (%) |

|---|---|---|

| Potassium benzyltrifluoroborate | 93 | |

| Cesium phenylacetate | <50 | |

| Potassium phenyltrifluoroborate | 75 |

Limitations and Challenges

Scientific Research Applications

Synthetic Chemistry Applications

1.1 Cross-Coupling Reactions

One of the most notable applications of potassium trifluoro(4-(trifluoromethyl)benzyl)borate is as a reactant in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

- Suzuki-Miyaura Coupling : this compound acts as a boron-containing nucleophile that can react with aryl halides to produce biaryl compounds. This process typically requires palladium catalysts and provides a route to synthesize complex organic molecules efficiently .

Table 1: Key Parameters for Suzuki-Miyaura Coupling Using this compound

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | RuPhos |

| Solvent Ratio | 4:1 CPME/H₂O |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

| Yield | Up to 68% |

1.2 Reactivity with Organic Halides

This compound has been shown to effectively engage in cross-coupling reactions with various organic halides, including chlorides and bromides, under mild conditions. The presence of trifluoromethyl groups enhances the reactivity and selectivity of these reactions, making them suitable for synthesizing pharmaceuticals and agrochemicals .

Material Science Applications

2.1 Development of Functional Materials

This compound is also explored for its potential in developing functional materials. Its unique electronic properties due to the trifluoromethyl groups can be leveraged in:

- Fluorinated Polymers : The incorporation of this borate into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for coatings and advanced materials .

Pharmaceutical Applications

3.1 Synthesis of Bioactive Compounds

In pharmaceutical chemistry, this compound is utilized to synthesize bioactive compounds. Its ability to facilitate the formation of complex molecular structures makes it an essential tool in drug discovery and development.

Mechanism of Action

The mechanism by which potassium trifluoro(4-(trifluoromethyl)benzyl)borate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation, where the boronate group is transferred to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Effects

The 4-(trifluoromethyl)benzyl group differentiates this compound from analogues with phenyl, styryl, or substituted benzyl moieties. Key comparisons include:

Table 1: Structural and Reactivity Comparisons

Key Insights :

- Electron-Withdrawing Groups (EWG) : The 4-CF₃ group in the target compound enhances electrophilicity, accelerating oxidative addition in cross-couplings. Styryl analogues with CF₃ (78% yield, ) underperform compared to the benzyl variant (86%, ), likely due to steric and electronic differences in the backbone.

- Electron-Donating Groups (EDG) : Para-methoxy substituents (e.g., 4-OCH₃) reduce reactivity in electrochemical reactions (30% yield, ), highlighting the necessity of EWGs for efficient charge transfer.

- Backbone Flexibility : Benzyl borates exhibit higher reactivity than styryl or phenyl derivatives due to reduced conjugation and enhanced radical stability .

Stability and Handling

This compound is stored under inert atmospheres at room temperature, similar to other trifluoroborates . Its decomposition temperature (>225°C, ) exceeds that of hydroxylmethyl-substituted derivatives (e.g., 4-hydroxymethylphenyl variant, stored at 4–8°C, ), attributed to the stabilizing CF₃ group.

Biological Activity

Potassium trifluoro(4-(trifluoromethyl)benzyl)borate (CAS Number: 2248620-16-6) is a boron-containing compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article reviews its biological activity, focusing on its applications in chemical reactions and potential implications in medicinal chemistry.

- Molecular Formula : CHBFK

- Molecular Weight : 266.03 g/mol

- Purity : ≥98%

This compound exhibits its biological activity primarily through its role as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

1. Cross-Coupling Reactions

Research has demonstrated that this compound can be effectively utilized in cross-coupling reactions with various aryl and heteroaryl halides. For example, it has been shown to facilitate the formation of biaryl compounds under mild conditions, which are crucial in developing pharmaceuticals and agrochemicals .

2. Catalytic Activity

The compound has been investigated for its catalytic properties. In a study focusing on the Suzuki-Miyaura cross-coupling reaction, this compound demonstrated high efficiency and selectivity, even when recycled multiple times without significant loss of activity .

Case Study 1: Synthesis of Biaryl Compounds

A notable study involved the synthesis of various biaryl compounds using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in medicinal chemistry for drug development .

Case Study 2: Electrochemical Reactions

In electrochemical studies, this compound was employed as a coupling partner in C(sp²)-C(sp³) cross-coupling reactions. The results indicated that it could effectively participate in radical coupling processes under controlled electrochemical conditions, yielding significant products with high selectivity .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 266.03 g/mol |

| Purity | ≥98% |

| Typical Reaction Conditions | Mild temperatures, various solvents |

| Yield in Cross-Coupling Reactions | Up to 93% under optimized conditions |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing potassium trifluoro(4-(trifluoromethyl)benzyl)borate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a two-step process: (1) preparation of a borate intermediate via reaction of a benzyl halide with a trifluoroborate salt, and (2) palladium-catalyzed cross-coupling. For example, in , trifluoro(morpholinomethyl)potassium borate was synthesized by reacting morpholine derivatives with trifluoroborate salts under reflux, followed by purification via reverse-phase chromatography. Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ and phosphine ligands), solvent systems (dioxane/water mixtures), and temperature (80°C for 12–24 hours) to improve yield (66–68%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and tautomeric states of this compound?

- Methodology : ¹H-NMR analysis in CDCl₃ resolves tautomeric forms by distinct proton signals. For instance, identifies major and minor tautomers via δ 13.60 (s, 1H) and δ 11.91 (s, 1H), corresponding to enol and keto forms. Integration of aromatic protons (e.g., δ 8.74, d, J = 2.0 Hz) and trifluoromethyl groups (via ¹⁹F-NMR at δ -135.1) further validates the structure .

Q. What safety protocols are essential when handling this compound?

- Methodology : Based on MSDS data ( ), the compound causes skin/eye irritation (GHS Category 2/2A). Researchers must use nitrile gloves, safety goggles, and fume hoods. Waste should be neutralized with aqueous bases (e.g., NaOH) and segregated for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to other trifluoroborate salts?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl chlorides (). Comparative studies with non-fluorinated analogs (e.g., potassium benzyltrifluoroborate) show higher reactivity due to increased Lewis acidity, as quantified by turnover numbers (TON) and reaction kinetics .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during its use in aqueous-phase reactions?

- Methodology : Protodeboronation is minimized by using anhydrous solvents (e.g., THF) and additives like Cs₂CO₃ (). Kinetic studies suggest lowering reaction temperatures (<50°C) and employing bulky phosphine ligands (e.g., XPhos) to stabilize the borate intermediate .

Q. How can computational chemistry predict its reactivity in complex reaction systems?

- Methodology : Density functional theory (DFT) calculations model transition states in cross-coupling reactions. For example, the energy barrier for transmetalation steps can be correlated with Hammett parameters of substituents (σₚ values for -CF₃ = 0.54), guiding catalyst selection .

Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. LCMS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.